2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate
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Overview
Description
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is a complex organic compound characterized by multiple double bonds in its structure. This compound is derived from icosa-5,8,11,14-tetraenoic acid, which is a polyunsaturated fatty acid. The presence of multiple double bonds makes it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycerol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Activation of the carboxylic acid group: This is usually achieved using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid reacts with glycerol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: to enhance reaction rates.
Purification steps: such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.
Reduction: Pd/C catalyst under H2 gas at room temperature.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated esters with reduced double bonds.
Substitution: Formation of new ester derivatives with different alkoxy groups.
Scientific Research Applications
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate exerts its effects involves:
Interaction with cell membranes: The polyunsaturated fatty acid chains integrate into cell membranes, affecting fluidity and permeability.
Molecular targets: It may interact with enzymes involved in lipid metabolism, influencing pathways such as the arachidonic acid cascade.
Pathways involved: Modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Comparison with Similar Compounds
Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in inflammation and cell signaling.
Arachidonic acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic acid (EPA): A related compound with anti-inflammatory properties.
Uniqueness
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is unique due to its multiple ester linkages and extensive unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C63H98O6 |
---|---|
Molecular Weight |
951.4 g/mol |
IUPAC Name |
2,3-di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3 |
InChI Key |
HYVJNYYVNIYMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
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